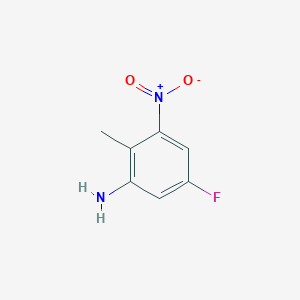

5-Fluoro-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXBFFACZMFPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594112 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168770-44-3 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168770-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methyl 3 Nitroaniline and Its Chemical Precursors

Strategic Nitration Approaches in Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a fundamental step in the synthesis of many organic compounds. In the context of producing precursors for 5-fluoro-2-methyl-3-nitroaniline, the regioselective nitration of fluoro-methyl substituted aromatic systems is of paramount importance.

Regioselective Nitration of Fluoro-Methyl Substituted Aromatic Precursors

The synthesis of this compound often starts from precursors like 4-fluoro-2-methylaniline (B1329321). sigmaaldrich.com The directing effects of the fluorine and methyl substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The amino group in 4-fluoro-2-methylaniline is a strong activating group and ortho-, para-director. However, direct nitration can lead to oxidation and the formation of multiple products. ncert.nic.in To achieve the desired 3-nitro substitution, the powerful directing effect of the amino group must be modulated. This is typically achieved by protecting the amino group, for example, through acetylation to form an acetanilide. The less activating N-acetyl group then directs the nitration to the desired position.

Subsequent hydrolysis of the protecting group yields the nitroaniline. The regioselectivity of nitration is also influenced by the specific isomer of the fluorotoluene derivative used. For instance, the nitration of 2-fluorotoluene (B1218778) can yield different isomers compared to 3-fluorotoluene (B1676563) or 4-fluorotoluene. rsc.org

Optimization of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions is critical for maximizing the yield and purity of the desired nitro-aromatic compound. Traditional methods often employ a mixture of concentrated nitric acid and sulfuric acid. stmarys-ca.edu However, for sensitive substrates or to enhance regioselectivity, alternative nitrating agents and catalysts are explored.

Recent research has focused on the use of solid acid catalysts, which can offer a cleaner and more selective nitration process. rsc.org For example, catalysts like Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta have shown high conversion and selectivity in the nitration of fluorotoluenes. rsc.org These catalysts are often reusable, adding to the environmental and economic benefits of the process. The optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial. For instance, continuous flow reactors can offer better control over reaction conditions, including temperature and residence time, leading to improved yields and safety, especially for highly exothermic nitration reactions. researchgate.netbeilstein-journals.org

Interactive Table: Comparison of Nitrating Conditions for Toluene (B28343) Derivatives

Explore the data below to see how different nitrating agents and conditions affect the reaction outcome for toluene and its derivatives.

| Precursor | Nitrating Agent/Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) for Major Product | Major Product |

| 2-Fluorotoluene | 70% Nitric Acid / H-beta | 90 | 55 | 90 | 2-Fluoro-5-nitrotoluene |

| 3-Fluorotoluene | 70% Nitric Acid / H-beta | 60 | >79 | 67 | 3-Fluoro-6-nitrotoluene |

| 4-Fluorotoluene | 70% Nitric Acid / H-beta | N/A | 53 | 59 | 4-Fluoro-α-nitrotoluene |

| Toluene | Dinitrogen pentoxide/chloroform | N/A | N/A | N/A | Mononitrotoluenes |

Data sourced from a study on solid acid catalysts for fluorotoluene nitration and optimization of continuous method nitration of toluene. rsc.orgresearchgate.net

Comparative Analysis of Nitration Efficiency and Product Purity

The efficiency of a nitration reaction is evaluated based on the conversion of the starting material and the selectivity towards the desired product. rsc.org Traditional nitration methods using mixed acids can sometimes lead to the formation of undesired isomers and byproducts, necessitating extensive purification steps. stmarys-ca.edu

Amination Reactions via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing an amino group onto an aromatic ring, particularly those activated by electron-withdrawing groups like nitro groups.

Mechanistic Studies of SNAr in Halogenated Nitrobenzene (B124822) Systems

The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (a halogen in this case), is essential for activating the aromatic ring towards nucleophilic attack. researchgate.net

Studies have shown that the nature of the halogen, the solvent, and the nucleophile all influence the reaction rate and mechanism. For instance, the reactivity of halonitrobenzenes in SNAr reactions generally follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, facilitating the initial attack by the nucleophile. Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the potential energy surfaces and transition states of these reactions, confirming the stepwise nature of the mechanism involving ion-dipole and σ-complexes. researchgate.net

Utilization of Primary and Secondary Amines as Nucleophiles

Both primary and secondary amines can be used as nucleophiles in SNAr reactions to introduce an amino group. The choice of amine can influence the reaction outcome. For example, in reactions with 1,2,3,4-tetrachloro-5,6-dinitrobenzene, primary amines were found to displace a nitro group, while acyclic secondary amines generally replaced a chlorine atom ortho to a nitro group. rsc.org This difference in reactivity is attributed to a combination of steric and electronic effects.

The development of catalytic systems, including those based on non-noble metals, has expanded the scope and efficiency of these amination reactions. nih.gov These methods often allow for the synthesis of secondary and tertiary amines under milder conditions with high selectivity. nih.gov Furthermore, innovative methods like the vinylogous nitro-haloform reaction have demonstrated the ability to produce functionalized amino arenes in high yields without the need for transition-metal catalysts, offering a more sustainable approach to aromatic amination. nih.gov

Influence of Solvent Systems (e.g., DMSO, DMF) and Heating Modalities (e.g., Conventional, IR, Ultrasound, Microwave) on Amination Yields and Selectivity

The synthesis of substituted anilines, including fluoro-nitroanilines, is significantly influenced by the choice of solvent and heating method. Traditional methods often involve long reaction times and the use of high-boiling-point solvents. However, modern techniques such as microwave and ultrasound irradiation have emerged as powerful tools to enhance reaction rates and yields.

Microwave-assisted organic synthesis has gained considerable attention as a greener and more efficient alternative to conventional heating. benthamdirect.com Microwave irradiation can dramatically reduce reaction times, improve product purity, and increase yields in amination reactions. benthamdirect.com This is attributed to the direct and efficient heating of the reaction mixture, leading to faster reaction kinetics. benthamdirect.commdpi.com For instance, microwave-assisted reductive amination of aldehydes and ketones in the presence of a recyclable magnetic nickel-based nanocatalyst has been shown to produce primary amines in good to excellent conversions in aqueous ammonia. acs.org The use of microwave heating can also be advantageous in C-N coupling reactions, which are fundamental to the synthesis of many heterocyclic compounds. benthamdirect.com

Ultrasound-assisted synthesis is another non-conventional energy source that can accelerate organic reactions. rsc.org The phenomenon of cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. rasayanjournal.co.in An efficient method for the synthesis of N,N-bis(phenacyl)anilines utilizes ultrasound irradiation in a solvent-free system, resulting in high yields (73–83%) and significantly reduced reaction times (30–45 minutes). nih.govresearchgate.net Similarly, the reduction of nitroaromatics to anilines has been successfully achieved using gallium metal as a reducing agent under ultrasound irradiation, offering a rapid and convenient workup. nsf.gov

The choice of solvent also plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used in amination reactions due to their ability to dissolve a wide range of reactants and facilitate nucleophilic substitution reactions. google.com For example, the reaction of an aromatic nitro compound with O-methylhydroxylamine in DMF in the presence of a base can produce nitroaniline derivatives in high yields. google.com In the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a precursor for PET tracers, DMSO was used as the solvent for the radiofluorination reaction at 150 °C. arkat-usa.org

The following table summarizes the impact of different heating modalities on reaction outcomes.

| Heating Modality | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours to Days | Variable | Well-established, simple setup |

| Microwave Irradiation | Minutes to Hours | Often Improved | Rapid heating, reduced side reactions, improved yields benthamdirect.commdpi.com |

| Ultrasound Irradiation | Minutes to Hours | Often Improved | Enhanced mass transfer, can be performed at room temperature nih.govresearchgate.net |

| Infrared (IR) Heating | Variable | Variable | Precise temperature control |

Introduction of Methyl Functionality onto Aniline (B41778) Substrates

Formaldehyde-Mediated Methylation in Acidic Environments

The methylation of anilines using formaldehyde (B43269) in an acidic medium is a well-established and industrially significant reaction. researchgate.netmdpi.com This process is central to the synthesis of methylenedianiline (MDA), a key intermediate for methylene (B1212753) diphenyl diisocyanate (MDI), a major component of polyurethanes. mdpi.com

A transition metal-free procedure for the N,N-dimethylation and N-methylation of primary and secondary anilines has been reported using formaldehyde as both the reductant and the carbon source. nih.govchimia.chuwa.edu.au This method, however, shows limitations with sterically hindered and electron-withdrawing anilines but is successful for anilines with electron-donating substituents. nih.govchimia.chuwa.edu.au

Investigation of Reaction Parameters for N-Methylation of Fluoro-Nitroanilines

The N-methylation of fluoro-nitroanilines is a critical step in the synthesis of various specialty chemicals. The reaction conditions for this transformation must be carefully optimized to achieve high selectivity and yield.

One patented method for the N-monomethylation of nitroanilines involves reacting the nitroaniline with formaldehyde or paraformaldehyde in sulfuric acid at temperatures ranging from 40°C to 120°C, with a preferred range of 50°C to 100°C. google.com This process is designed to replace one hydrogen atom of the primary amino group with a methyl group. google.com For the preparation of 4-fluoro-N-methyl-3-nitroaniline, a specific method utilizes 80-98% sulfuric acid as the solvent and paraformaldehyde as the methylating agent, with the reaction temperature controlled between 30°C and 50°C. google.com The weight ratio of 4-fluoro-3-nitroaniline, sulfuric acid, and paraformaldehyde is specified as 1:3-6:0.5-1.2. google.com

Another approach for the synthesis of 2-fluoro-N-methyl-5-nitroaniline involves dissolving 2-fluoro-5-nitroaniline (B1294389) and paraformaldehyde in methanol (B129727). chemicalbook.com The reaction is initiated by the dropwise addition of sodium methoxide (B1231860) in methanol and proceeds at room temperature. Subsequent reduction with sodium borohydride (B1222165) yields the desired N-methylated product. chemicalbook.com

The choice of methylating agent, solvent, temperature, and catalyst are all crucial parameters that influence the outcome of the N-methylation of fluoro-nitroanilines. The following table highlights some of the key reaction parameters and their effects.

| Parameter | Condition | Effect on Reaction |

| Methylating Agent | Formaldehyde, Paraformaldehyde | Readily available C1 source nih.govchimia.chuwa.edu.au |

| Solvent | Sulfuric Acid, Methanol | Influences reactivity and solubility of reactants google.comgoogle.com |

| Temperature | 30-120°C | Affects reaction rate and selectivity google.comgoogle.com |

| Catalyst/Base | Acid (H₂SO₄), Base (NaOMe) | Catalyzes the reaction and influences the reaction pathway google.comchemicalbook.com |

Derivatization Strategies for Advanced Intermediates

Synthesis of Substituted Fluoro-Methyl-Nitrobenzoic Acid and its Methyl Esters

The synthesis of substituted fluoro-methyl-nitrobenzoic acids and their corresponding methyl esters represents a key step in the preparation of more complex molecules. A common route to these compounds involves the nitration of a fluoro-methyl-benzoic acid precursor.

For example, methyl 5-fluoro-2-methyl-3-nitrobenzoate can be synthesized from 5-fluoro-2-methylbenzoic acid. chemicalbook.com The process involves the portion-wise addition of 5-fluoro-2-methylbenzoic acid to concentrated sulfuric acid at a low temperature (-5 to 0°C). chemicalbook.com A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to effect nitration. chemicalbook.com The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified using methanol and thionyl chloride to yield the methyl ester. chemicalbook.com An alternative method utilizes fuming nitric acid and oleum (B3057394) for the nitration step, which is reported to increase the yield and purity of the product. google.comgoogle.com

Similarly, methyl 5-fluoro-2-nitrobenzoate (B8730344) can be prepared by the nitration of methyl m-fluorobenzoate using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. prepchem.com The synthesis of 2-fluoro-3-nitrobenzoic acid can be achieved, and its subsequent esterification with methanol in the presence of sulfuric acid yields methyl 2-fluoro-3-nitrobenzoate. chemicalbook.com The oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate (B83412) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide can produce 2-fluoro-4-nitrobenzoic acid. chemicalbook.com

The table below outlines the synthesis of some substituted fluoro-methyl-nitrobenzoic acids and their esters.

| Starting Material | Reagents | Product |

| 5-Fluoro-2-methylbenzoic Acid | 1. Conc. H₂SO₄, Conc. HNO₃ 2. Methanol, SOCl₂ | Methyl 5-fluoro-2-methyl-3-nitrobenzoate chemicalbook.com |

| 5-Fluoro-2-methylbenzoic Acid | Fuming HNO₃, Oleum, Methanol | Methyl 5-fluoro-2-methyl-3-nitrobenzoate google.comgoogle.com |

| Methyl m-fluorobenzoate | Potassium nitrate, Conc. H₂SO₄ | Methyl 5-fluoro-2-nitrobenzoate prepchem.com |

| 2-Fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 2-fluoro-3-nitrobenzoate chemicalbook.com |

| 2-Fluoro-4-nitrotoluene | KMnO₄, Tetrabutylammonium bromide | 2-Fluoro-4-nitrobenzoic acid chemicalbook.com |

Preparation of Organomercury and Organotellurium Derivatives from Related Nitroanilines

Organomercury and organotellurium compounds have found applications in organic synthesis as intermediates and reagents. geniusjournals.orgacs.org The preparation of such derivatives from nitroanilines can be achieved through various synthetic routes.

Organomercury compounds can be synthesized through the mercuration of aromatic rings. wikipedia.org For instance, the reaction of aniline with mercuric acetate (B1210297) can lead to the formation of organomercury derivatives. dtic.mil A general method involves the reaction of mercury(II) salts with organomagnesium (Grignard) or organolithium reagents. wikipedia.org

The synthesis of organotellurium compounds from anilines can be accomplished through several methods. One approach involves the reaction of an aniline derivative with potassium tellurocyanate (KTeCN) to form a tellurocyanate intermediate, which can then be converted to a ditelluride. researchgate.net Another method involves the direct telluration of anilines using tellurium tetrahalides. researchgate.net Transmetallation reactions, where an organomercury compound is reacted with a tellurium source, also provide a route to organotellurium compounds. geniusjournals.org For example, novel 1,3-benzotellurazoles have been synthesized by reacting bis(2-aminophenyl) ditelluride with acyl- and aryl isothiocyanates, followed by a reductive cyclization that can be facilitated by elemental mercury. sciencepublishinggroup.com

The development of catalytic systems for cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also utilized organoselenium and organotellurium compounds. rsc.org

| Derivative | Synthetic Approach | Example Reagents |

| Organomercury | Mercuration of aromatic rings | Mercuric acetate dtic.mil |

| Reaction with organometallic reagents | Grignard reagents, Organolithium compounds wikipedia.org | |

| Organotellurium | Reaction with tellurocyanates | Potassium tellurocyanate (KTeCN) researchgate.net |

| Direct telluration | Tellurium tetrahalides researchgate.net | |

| Transmetallation | Organomercury compounds geniusjournals.org | |

| Reductive cyclization | Bis(2-aminophenyl) ditelluride, Elemental mercury sciencepublishinggroup.com |

Sophisticated Spectroscopic and Structural Elucidation of 5 Fluoro 2 Methyl 3 Nitroaniline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable method for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of nitroaniline derivatives offers valuable information regarding the substitution pattern on the aromatic ring and the nature of the aliphatic groups. In the case of 2-methyl-3-nitroaniline (B147196), the aromatic protons appear as a multiplet between 6.88 and 7.07 ppm, while the methyl protons resonate as a singlet at 2.07 ppm. rsc.org The amino group protons are observed as a broad singlet at 5.54 ppm. rsc.org

For 4-methyl-3-nitroaniline, the aromatic protons are observed at 7.15 ppm (d, J = 2.4 Hz), 7.09 ppm (d, J = 8.3 Hz), and 6.80 ppm (dd, J = 8.2, 2.4 Hz). rsc.org The amino and methyl protons appear at 5.55 ppm (s) and 2.31 ppm (s), respectively. rsc.org Another analog, 2-methyl-5-nitroaniline, exhibits aromatic proton signals at 7.79 ppm (d, J = 2.5 Hz), 7.56 ppm (dd, J = 8.2, 2.4 Hz), and 7.25 ppm (d, J = 8.1 Hz). rsc.org

The introduction of a fluorine atom, as in 5-fluoro-2-methylaniline (B146954), influences the chemical shifts of the aromatic protons, which are observed at 6.93 ppm, 6.38 ppm, and 6.36 ppm. chemicalbook.com The amino and methyl protons resonate at 3.61 ppm and 2.093 ppm, respectively. chemicalbook.com

¹H NMR Chemical Shifts (ppm) for 5-Fluoro-2-methyl-3-nitroaniline Analogs

| Compound | Aromatic Protons | NH₂ Protons | CH₃ Protons | Solvent |

| 2-Methyl-3-nitroaniline rsc.org | 7.07 (t, J=8.0 Hz), 6.93 (d, J=7.9 Hz), 6.88 (d, J=8.0 Hz) | 5.54 (s) | 2.07 (s) | DMSO |

| 4-Methyl-3-nitroaniline rsc.org | 7.15 (d, J=2.4 Hz), 7.09 (d, J=8.3 Hz), 6.80 (dd, J=8.2, 2.4 Hz) | 5.55 (s) | 2.31 (s) | DMSO |

| 2-Methyl-5-nitroaniline rsc.org | 7.79 (d, J=2.5 Hz), 7.56 (dd, J=8.2, 2.4 Hz), 7.25 (d, J=8.1 Hz) | - | 2.16 (s) | DMSO |

| 5-Fluoro-2-methylaniline chemicalbook.com | 6.93, 6.38, 6.36 | 3.61 | 2.093 | CDCl₃ |

| 3-Nitroaniline (B104315) rsc.org | 7.58 (dd, J=8.0, 2.2 Hz), 7.49 (t, J=2.2 Hz), 7.27 (t, J=8.0 Hz), 6.95 (dd, J=8.0, 2.2 Hz) | 4.00 (s) | - | CDCl₃ |

| 2-Nitroaniline rsc.org | 8.12 (d, J=8.0 Hz), 7.36 (t, J=8.1 Hz), 6.81 (d, J=8.3 Hz), 6.70 (t, J=8.0 Hz) | 5.98 (s) | - | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretations

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of the carbon atoms within the molecule. For 2-methyl-3-nitroaniline, the aromatic carbon signals are observed at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00, with the methyl carbon appearing at δ 12.88. rsc.org

In 4-methyl-3-nitroaniline, the carbon resonances are found at δ 149.26, 147.96, 133.07, 119.02, 118.58, and 108.21, and the methyl carbon is at δ 18.78. rsc.org The fluorine substituent in 5-fluoro-2-methylaniline significantly affects the chemical shifts of the carbon atoms to which it is attached and the adjacent carbons.

¹³C NMR Chemical Shifts (ppm) for this compound Analogs

| Compound | Aromatic Carbons | CH₃ Carbon | Solvent |

| 2-Methyl-3-nitroaniline rsc.org | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 | 12.88 | DMSO |

| 4-Methyl-3-nitroaniline rsc.org | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21 | 18.78 | DMSO |

| 3-Nitroaniline rsc.org | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 | - | CDCl₃ |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Amino, Nitro, and Aromatic Ring Vibrations

The FT-IR spectrum of nitroaniline derivatives is characterized by distinct absorption bands corresponding to the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and various vibrations of the aromatic ring. For p-nitroaniline, the N-H stretching vibrations are typically observed in the range of 3350-3482 cm⁻¹. researchgate.net The nitro group's asymmetric and symmetric stretching vibrations are also prominent features in the spectrum. researchgate.net In N-butyl-4-nitroaniline, a medium peak at 3359 cm⁻¹ is attributed to N-H asymmetric stretching, while a peak at 2959 cm⁻¹ corresponds to alkyl C-H stretching. researchgate.net

Raman Spectroscopy for Complementary Vibrational Mode Assessment

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-fluoro-5-nitroaniline (B1294389) has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov For 2-methyl-3-nitroaniline, Raman spectral data is also available, offering a more complete picture of its vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Bandgap Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. In a study of N-butyl-4-nitroaniline, a UV-Vis-NIR spectral analysis was conducted to determine the band gap energy and optical quality. The direct optical band gap was found to be 4.83 eV, with a lower cut-off wavelength of 235 nm. researchgate.net For other nitroaniline derivatives, the position and intensity of the absorption bands in the UV-Vis spectrum provide insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₇H₇FN₂O₂), the monoisotopic mass is 170.04915 Da. kaust.edu.sanih.gov In mass spectrometric analysis, this compound would exhibit a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 170.04860. uni.lu Under conditions favoring protonation, such as in electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be observed at an m/z of approximately 171.05643. uni.lu

The fragmentation of nitroaniline derivatives is influenced by the substituent groups on the aromatic ring. For nitroaromatic compounds, primary decomposition pathways often involve the cleavage of the C-NO₂ bond. dtic.mil The presence of an amino group ortho to a nitro group can lead to a characteristic "ortho effect," resulting in the loss of a water molecule (H₂O) during fragmentation. Another common fragmentation pathway for nitroanilines involves the loss of the nitro group (NO₂) itself.

Based on the analysis of related nitroaromatic compounds, the electron ionization (EI) mass spectrum of this compound is predicted to show key fragments resulting from the loss of these functional groups. The primary fragmentation ions would include:

[M-NO₂]⁺: Loss of the nitro group.

[M-H₂O]⁺: Loss of water, potentially through an ortho-effect mechanism involving the adjacent methyl and nitro groups or through rearrangement.

[M-O, -OH]: Loss of oxygen or a hydroxyl radical from the nitro group is also a common pathway in nitro compounds.

| Adduct | m/z (Mass/Charge Ratio) |

|---|---|

| [M]⁺ | 170.04860 |

| [M+H]⁺ | 171.05643 |

| [M+Na]⁺ | 193.03837 |

| [M-H]⁻ | 169.04187 |

| [M+H-H₂O]⁺ | 153.04641 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related analogs provides significant insight into the expected solid-state conformation. A study on the analog 2-Fluoro-5-nitroaniline (C₆H₅FN₂O₂) offers a reliable model for the molecular geometry and crystal packing.

The crystal structure of 2-Fluoro-5-nitroaniline was determined to be monoclinic, belonging to the P2₁/n space group. In its solid state, the molecule exhibits near planarity, with the dihedral angle between the nitro group and the benzene (B151609) ring being minimal. A key feature is the presence of an intramolecular N—H⋯F hydrogen bond, which contributes to the conformational stability. The crystal packing is further stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, which link the molecules into chains. This extensive hydrogen bonding network is a defining characteristic of the solid-state structure of nitroanilines.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7559 (2) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 647.31 (7) |

| Z | 4 |

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase transitions of materials.

Specific TGA data for this compound is not prominently available, but the decomposition profile can be inferred from the behavior of the nitroaniline class of compounds. researchgate.net Nitroaromatic compounds are known for their energetic nature and can undergo rapid, exothermic decomposition upon heating. dtic.milosti.gov TGA measures mass loss as a function of temperature, revealing the onset of decomposition and subsequent degradation steps. unimelb.edu.au

For a compound like this compound, the TGA curve would be expected to show thermal stability up to a certain temperature, followed by one or more stages of mass loss. The initial and primary decomposition is often governed by the cleavage of the C-NO₂ bond or nitro-nitrite isomerization. dtic.milresearchgate.net Studies on various nitroanilines show maximal degradation occurring between 180 and 430 °C. researchgate.net The decomposition process for these molecules typically involves the release of gaseous products such as NOx, CO, and H₂O, leading to a significant reduction in mass. The presence of substituents like fluorine and methyl groups can influence the precise temperature and kinetics of decomposition.

| Decomposition Stage | Approximate Temperature Range (°C) | Description of Events |

|---|---|---|

| Initial Stability | RT - ~180 | No significant mass loss. The compound is thermally stable. |

| Primary Decomposition | ~180 - 300 | Major mass loss corresponding to the cleavage of the nitro group and initial breakdown of the aromatic ring structure. |

| Secondary Decomposition | > 300 | Further degradation of intermediate products, leading to the formation of a carbonaceous residue. |

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting and decomposition. unimelb.edu.au For this compound, a DSC thermogram would first show an endothermic peak corresponding to its melting point. For comparison, the non-fluorinated analog 2-Methyl-3-nitroaniline has a reported melting point of 88-90 °C. The introduction of a fluorine atom can alter the melting point due to changes in crystal packing and intermolecular forces.

Following the melting transition, a DSC scan would typically show a large, broad exothermic peak (or a series of exothermic events). This exotherm represents the energy released during the thermal decomposition of the compound. The onset temperature of this exotherm provides a measure of the compound's thermal stability and often correlates with the onset of mass loss observed in TGA. The significant heat release is characteristic of energetic materials like nitroanilines. researchgate.net

| Thermal Event | Expected Observation | Description |

|---|---|---|

| Melting | Single Endothermic Peak | Corresponds to the solid-to-liquid phase transition. The peak temperature is the melting point. |

| Decomposition | Broad Exothermic Peak(s) | Represents the energy released as the molecule breaks down. The onset of this peak indicates the start of thermal decomposition. |

Computational and Theoretical Chemistry Investigations of 5 Fluoro 2 Methyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometrical properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters. For aromatic compounds like 5-Fluoro-2-methyl-3-nitroaniline, DFT methods, particularly with functionals like B3LYP, provide a reliable framework for understanding their behavior.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

For the closely related isomers, 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), DFT calculations have been employed to investigate their structural parameters. derpharmachemica.com These studies provide valuable insights into how the positions of the fluoro and nitro substituents affect the geometry of the aniline (B41778) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Their Implications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For the isomers 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), the HOMO-LUMO energy gaps have been calculated using DFT. derpharmachemica.com These values provide an approximation of the electronic characteristics that can be expected for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-nitro-2-fluoroaniline (5N2FA) | -6.543 | -2.669 | 3.874 |

| 2-nitro-5-fluoroaniline (2N5FA) | -6.897 | -2.918 | 3.979 |

The data indicates that these molecules have a significant energy gap, suggesting a relatively stable electronic structure. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom influences the energies of the frontier orbitals.

Dipole Moment Calculations and Electrostatic Potential Mapping

| Compound | Dipole Moment (D) |

|---|---|

| 5-nitro-2-fluoroaniline (5N2FA) | 4.5318 |

| 2-nitro-5-fluoroaniline (2N5FA) | 3.6551 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For nitroanilines, the MEP map would likely show a negative potential around the nitro group's oxygen atoms and a positive potential near the amino group's hydrogen atoms. researchgate.net This distribution of charge plays a significant role in the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). These theoretical predictions can aid in the assignment of experimental spectra. DFT calculations have been used to predict the vibrational frequencies of the isomers 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline. derpharmachemica.com The study reports that for 5-nitro-2-fluoroaniline, the C-N deformation modes are predicted at 801 and 842 cm⁻¹. derpharmachemica.com Such calculations for this compound would provide a theoretical vibrational spectrum that could be compared with experimental data for structural confirmation.

Hartree-Fock (HF) Theoretical Framework in Comparative Studies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. Unlike DFT, HF theory does not inherently account for electron correlation, which can make it less accurate for some systems. bragitoff.comstackexchange.com However, it is computationally less expensive than more advanced correlated methods and serves as a valuable baseline for comparison with DFT results.

In the study of the fluoroaniline isomers, both DFT and HF methods were used to calculate the HOMO-LUMO energy gaps and dipole moments, providing a comparative analysis of the two theoretical frameworks. derpharmachemica.com

| Compound | Method | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|

| 5-nitro-2-fluoroaniline (5N2FA) | DFT | 3.874 | 4.5318 |

| HF | 8.248 | 4.2777 | |

| 2-nitro-5-fluoroaniline (2N5FA) | DFT | 3.979 | 3.6551 |

| HF | 8.176 | 3.5440 |

As seen in the table, the HF method predicts a significantly larger HOMO-LUMO gap compared to the DFT method. This is a common trend and is attributed to the lack of electron correlation in the HF approximation. The dipole moments calculated by both methods are in closer agreement. Such comparative studies are essential for understanding the strengths and limitations of different theoretical models in describing the electronic structure of substituted anilines.

Quantitative Structure-Activity Relationships (QSAR) in Aromatic Amine Reactivity and Biological Response

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. qsartoolbox.org For aromatic amines, a class of compounds known for their industrial importance and potential toxicity, QSAR models have been developed to predict properties such as mutagenicity and carcinogenicity. nih.govnih.gov

These models often use descriptors derived from computational chemistry, such as those discussed above (e.g., HOMO/LUMO energies, dipole moment, atomic charges), along with other physicochemical parameters. The goal is to develop predictive models that can assess the potential risk of new or untested aromatic amines without the need for extensive experimental testing.

For nitroaromatic compounds, QSAR studies have identified several key descriptors related to their toxicity. mdpi.com These include the energy of the LUMO (E_LUMO), which is related to the ease of reduction of the nitro group, a crucial step in the metabolic activation of these compounds to toxic species. Hydrophobicity, often represented by the octanol-water partition coefficient (logP), is another important factor. The development of robust QSAR models for aromatic amines like this compound is an active area of research, aiming to provide reliable tools for chemical risk assessment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a small molecule like this compound and a protein target. The simulation places the ligand into the binding site of the protein in various conformations and orientations, calculating a score that represents the strength of the interaction.

Prediction of Binding Energies and Interaction Modes with Proteins

A primary output of molecular docking simulations is the prediction of binding energy, which quantifies the affinity between the ligand and its protein target. A lower, more negative binding energy value typically indicates a more stable and favorable interaction. These simulations explore various possible binding poses of the ligand within the protein's active site, identifying the most energetically favorable ones.

The interaction modes are the specific ways in which the ligand interacts with the amino acid residues of the protein. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the nitro group and the aniline's amino group could potentially act as hydrogen bond donors or acceptors, while the fluoro and methyl groups, along with the benzene (B151609) ring, would likely be involved in hydrophobic and van der Waals interactions.

Table 1: Illustrative Example of Predicted Binding Energies for this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Hypothetical Kinase 1 | -8.5 | 150 |

| Hypothetical Protease A | -7.2 | 800 |

| Hypothetical Receptor B | -6.8 | 1200 |

Note: The data in this table is purely illustrative to demonstrate how results from molecular docking studies are typically presented. No specific experimental or computational data for this compound was found in the public domain.

Visualization of Active Site Interactions and Hydrogen Bonding Networks

A crucial aspect of molecular docking is the visualization of the predicted binding pose. Specialized software is used to create three-dimensional models of the ligand-protein complex. These visualizations allow researchers to observe the precise interactions between the ligand and the amino acid residues in the protein's active site.

For this compound, such a visualization would highlight which specific amino acids are in close proximity to the ligand. It would show the formation of hydrogen bonds, for instance, between the nitro group's oxygen atoms or the amino group's hydrogen atoms and suitable donor or acceptor residues in the protein. The orientation of the fluorinated benzene ring within a hydrophobic pocket would also be observable. These visual models are invaluable for understanding the structural basis of binding and for designing modifications to the ligand to improve its affinity and selectivity. The analysis of these interactions helps in understanding the stability of the complex and the role of specific functional groups in the binding process.

Fundamental Reaction Mechanisms and Chemical Reactivity of 5 Fluoro 2 Methyl 3 Nitroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of this reaction are profoundly influenced by the nature of the substituents already present on the aromatic ring.

Directing Effects of Amino, Nitro, Fluoro, and Methyl Substituents

The substituents on the 5-Fluoro-2-methyl-3-nitroaniline ring exhibit competing directing effects. These effects are broadly categorized as activating or deactivating and ortho-, para-, or meta-directing.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho-, para-director. This is due to its ability to donate its lone pair of electrons into the aromatic ring via resonance, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Methyl Group (-CH3): The methyl group is a weak activating group and an ortho-, para-director. It donates electron density to the ring primarily through an inductive effect. youtube.com

Fluoro Group (-F): Halogens like fluorine are an interesting case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both resonance and inductive effects, making the ring less reactive towards electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. quora.comlibretexts.org

Regioselectivity and Stereoelectronic Considerations in EAS

The regioselectivity of an EAS reaction on a polysubstituted benzene ring like this compound is determined by the cumulative effects of all substituents. The position of electrophilic attack will be the one that is most activated (or least deactivated).

To predict the outcome, the directing effects of each substituent must be considered:

The amino group at C1 strongly directs ortho and para. The para position (C4) is occupied by a methyl group. The ortho positions are C2 (occupied by the nitro group) and C6.

The methyl group at C2 is ortho-, para-directing. Its ortho positions are C1 (occupied by the amino group) and C3 (occupied by the nitro group). Its para position is C5 (occupied by the fluoro group).

The nitro group at C3 is a meta-director. Its meta positions are C1 (occupied by the amino group) and C5 (occupied by the fluoro group).

The fluoro group at C5 is ortho-, para-directing. Its ortho positions are C4 (occupied by the methyl group) and C6. Its para position is C2 (occupied by the nitro group).

Considering these directing effects, the most likely positions for electrophilic attack are the vacant C4 and C6 positions. The powerful ortho-, para-directing amino group strongly activates the C6 position. The fluoro group also directs ortho to the C6 position. The methyl group directs para to the C5 position, which is occupied by fluorine. The strong deactivating effect of the nitro group will significantly hinder reactions at its ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating amino group and the ortho-, para-directing fluoro group, and meta to the deactivating nitro group.

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

Aryl halides that possess strong electron-withdrawing groups can undergo Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction is less common than EAS but is a viable pathway for certain substrates. libretexts.org

Role of Activating Groups (e.g., Nitro) and Leaving Groups (e.g., Halogens)

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups.

There must be a good leaving group (typically a halide) on the ring.

In this compound, the nitro group acts as a powerful activating group. It withdraws electron density from the ring, making it electron-deficient and thus more susceptible to attack by a nucleophile. libretexts.org The fluoro group can serve as the leaving group. The position of the electron-withdrawing group relative to the leaving group is crucial. SNAr reactions are most favorable when the activating group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate. libretexts.org In this molecule, the nitro group is meta to the fluoro group, which is not ideal for activation. However, the cumulative electron-withdrawing effects of the nitro and fluoro groups do render the ring susceptible to nucleophilic attack.

Meisenheimer Complex Formation and Decomposition Pathways

The mechanism of SNAr reactions proceeds through a two-step addition-elimination process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom). This initial attack is typically the rate-determining step and results in the formation of the Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (the fluoride (B91410) ion). This second step is generally fast.

The stability of the Meisenheimer complex is a key factor in the feasibility of an SNAr reaction. The more stable the intermediate, the lower the activation energy for its formation and the faster the reaction. The presence of multiple electron-withdrawing groups enhances the stability of the Meisenheimer complex.

Reduction Pathways of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. sci-hub.st This conversion can be achieved through various methods.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used and often preferred method, especially on an industrial scale. sci-hub.st The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. This method is generally clean and efficient.

Metal-Acid Reductions: Historically significant, this method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). For instance, the reduction of 2,4-dinitrofluorobenzene can be achieved using stannous chloride in hydrochloric acid. google.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas. Common hydrogen donors include hydrazine, formic acid, and sodium borohydride (B1222165) in the presence of a suitable catalyst. organic-chemistry.org

Sulfide (B99878) Reductions: Reagents like sodium sulfide (Na2S), ammonium (B1175870) sulfide ((NH4)2S), or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in a dinitro compound. For example, 1,3-dinitrobenzene (B52904) can be reduced to 3-nitroaniline (B104315) using hydrogen sulfide. wikipedia.org

The choice of reducing agent and reaction conditions can be critical, especially when other functional groups that might also be reduced are present in the molecule. For this compound, a mild and selective reducing agent would be necessary to avoid reactions with the fluoro group.

Catalytic Hydrogenation Mechanisms and Catalyst Selectivity

Catalytic hydrogenation is a crucial reaction for nitroaromatic compounds, primarily to reduce the nitro group to an amino group, yielding valuable diamine intermediates. The selective hydrogenation of the nitro group in this compound to yield 5-fluoro-2-methylbenzene-1,3-diamine is a key transformation.

The general mechanism for the catalytic hydrogenation of nitroarenes to anilines is a complex process involving several intermediates. It is widely accepted that the reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates. The high activity of catalysts is often associated with their ability to activate H2, while selectivity is governed by the adsorption preference of the nitro group over other reducible functionalities on the catalyst surface. researchgate.net

For functionalized nitroarenes like this compound, achieving high chemoselectivity is challenging. bohrium.com The choice of catalyst and reaction conditions is critical to prevent the reduction of other functional groups or dehalogenation (removal of the fluorine atom).

Catalyst Selectivity:

Platinum-based catalysts: Platinum nanocrystals with deposited iron(III) hydroxide (B78521) (Fe(OH)x/Pt) have shown high selectivity for the hydrogenation of nitro groups without affecting other functional groups on the aromatic ring. The interface between Fe(OH)x and Pt is believed to be crucial for this selectivity, where H2 activation occurs on the Pt surface, and the selective reduction of the nitro group takes place at the interface. researchgate.net

Rhodium-based catalysts: Structurally ordered intermetallic catalysts like Rh3Sn2 have demonstrated high selectivity in the hydrogenation of functionalized nitroarenes. bohrium.com Density functional theory calculations suggest that the presence of tin alters the electronic properties of rhodium, favoring the adsorption and subsequent hydrogenation of the nitro group. bohrium.com

Copper-based nanocatalysts: These have also shown high selectivity in hydrogenation reactions, though the precise mechanism is still under investigation. bohrium.com

Gold-based catalysts: Gold nanoparticles have emerged as effective catalysts for the chemoselective hydrogenation of substituted nitroaromatics. capes.gov.br

The following table summarizes various catalysts and their effectiveness in the selective hydrogenation of functionalized nitroarenes.

| Catalyst System | Key Features | Selectivity | Reference |

| Fe(OH)x/Pt | FeIII-OH-Pt interfaces enhance selectivity. | High for nitro group reduction. | researchgate.net |

| Rh3Sn2 | Ordered intermetallic structure with electronic effects. | High (e.g., 95.1% for 4-nitrostyrene). | bohrium.com |

| Ni-N-C | Tunable electronic structure of Ni single atoms. | High, with enhanced H2 dissociation. | researchgate.net |

| Gold-based catalysts | Nanoparticle form. | High for various functionalized nitroarenes. | capes.gov.br |

Abiotic Reduction in Environmental Systems

Nitroaromatic compounds, including derivatives like this compound, are environmental contaminants that can undergo abiotic reduction. acs.org This process can be mediated by various naturally occurring reducing agents.

Reduction by Zero-Valent Iron (Fe^0^): Granular iron can effectively reduce nitro groups in compounds like nitrobenzene (B124822) to the corresponding aniline (B41778). dtic.mil The reaction proceeds in a stepwise manner, likely involving nitrosobenzene (B162901) as an intermediate. dtic.mil The rate of this reduction is influenced by factors such as the iron surface area, pH, and the presence of other dissolved inorganic species. dtic.mil For this compound, a similar reduction by Fe^0^ would be expected to yield 5-fluoro-2-methylbenzene-1,3-diamine.

Reduction by Iron-Bearing Minerals: Iron(II) associated with clay minerals can also facilitate the abiotic reduction of nitroaromatic compounds. acs.org The reduction potential of both the nitroaromatic compound and the clay mineral influences the reaction rate. acs.org Studies have shown that bioreduced iron-bearing clays (B1170129) can effectively reduce various nitroaromatic compounds. acs.org

Reduction by Organic Carbon: Natural organic matter can also contribute to the abiotic reduction of nitroaromatic compounds, with the reaction rate being dependent on the system's reduction potential. acs.org

The susceptibility of nitroaromatic compounds to reduction is correlated with their one-electron reduction potential values, following linear free energy relationships (LFERs). acs.org

Chemistry of Diazotization and Aryldiazonium Salts

The primary amino group of this compound allows it to undergo diazotization, a process that converts it into a highly versatile aryldiazonium salt. This reaction, first discovered by Peter Griess in 1858, involves treating the aromatic amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid. unacademy.combyjus.com

Formation and Stability of Diazonium Intermediates from Aromatic Amines

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The primary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoaminium ion. Subsequent deprotonation and tautomerization lead to a diazohydroxide, which upon protonation and loss of water, yields the aryldiazonium ion. byjus.comjove.com

Aryl diazonium salts are notably more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. unacademy.comarizona.edu However, they are generally unstable at higher temperatures and are typically used in situ at low temperatures (0-5 °C). jove.com The stability can be enhanced by using non-nucleophilic counterions like tetrafluoroborate (B81430) (BF4-). organic-chemistry.org

Synthetic Utility of Diazonium Replacement Reactions

The diazonium group (-N2+) is an excellent leaving group (as N2 gas), making aryldiazonium salts valuable intermediates for introducing a wide range of substituents onto the aromatic ring. masterorganicchemistry.com This is particularly useful for synthesizing substitution patterns that are not directly achievable through electrophilic aromatic substitution. organic-chemistry.org

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. byjus.comwikipedia.org The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, forming an aryl radical and releasing nitrogen gas. byjus.comwikipedia.org

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as a tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride. masterorganicchemistry.comorganic-chemistry.org

Iodination: The replacement of the diazonium group with iodine can be achieved by treatment with potassium iodide (KI) and does not typically require a copper catalyst. masterorganicchemistry.comorganic-chemistry.org Recent methods also describe one-pot diazotization-iodination procedures. organic-chemistry.org

The following table summarizes key diazonium replacement reactions.

| Reaction Name | Reagent(s) | Product Functional Group | Reference |

| Sandmeyer Reaction | CuCl / HCl | -Cl | wikipedia.org |

| Sandmeyer Reaction | CuBr / HBr | -Br | wikipedia.org |

| Sandmeyer Reaction | CuCN / KCN | -CN | wikipedia.org |

| Schiemann Reaction | 1. HBF4 2. Heat | -F | masterorganicchemistry.comorganic-chemistry.org |

| Iodination | KI | -I | masterorganicchemistry.comorganic-chemistry.org |

| Hydroxylation | H2O, H+, Heat | -OH | masterorganicchemistry.com |

Mechanism of Diazonium Coupling Reactions

Aryldiazonium ions can also act as electrophiles in electrophilic aromatic substitution reactions, known as diazonium coupling reactions. numberanalytics.comcsbsju.edu This reaction typically occurs with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. numberanalytics.comcsbsju.edu

The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. csbsju.edu The reaction is highly pH-dependent, as the reactivity of both the diazonium salt and the coupling component is affected by pH. numberanalytics.com For coupling with phenols, slightly alkaline conditions are used to form the more reactive phenoxide ion. For coupling with anilines, the reaction is typically carried out in weakly acidic solutions.

The coupling usually occurs at the para position of the activating group unless it is already occupied, in which case ortho substitution occurs. wikipedia.org

Oxidative Transformations and Stability Considerations

The stability of this compound can be compromised under oxidative conditions. The amino and methyl groups are susceptible to oxidation.

Oxidation of the Amino Group: Aromatic amines can be oxidized by various reagents, potentially leading to the formation of nitroso, nitro, or polymeric compounds. The presence of the electron-withdrawing nitro and fluoro groups on the ring can influence the oxidation potential of the amino group.

Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl or carboxylic acid group under strong oxidizing conditions, although this typically requires harsh reagents.

Oxidative Degradation: Advanced oxidation processes, such as the photo-Fenton process, have been shown to degrade nitroanilines like p-nitroaniline by destructing the conjugated π-systems of the aromatic ring. nih.gov This suggests that this compound would also be susceptible to degradation under similar powerful oxidizing conditions.

The compound's stability is also relevant in metabolic contexts. For instance, some nitroaromatic compounds can be reductively metabolized to o-nitroanilines. nih.gov While not a direct oxidative transformation of the starting material, it highlights the biological reactivity of related structures. The integration of ferrocene (B1249389) into similar aniline structures has been noted for its high thermal and oxidative stability. mdpi.com

Advanced Applications and Biological Interaction Mechanisms of 5 Fluoro 2 Methyl 3 Nitroaniline and Its Derivatives

Contributions to Medicinal Chemistry and Drug Discovery

The unique structural characteristics of 5-Fluoro-2-methyl-3-nitroaniline, which combine a fluorinated aromatic ring with amino, methyl, and nitro functional groups, make it and its derivatives valuable scaffolds in medicinal chemistry. These features modulate the molecule's electronic properties, lipophilicity, and metabolic stability, influencing its biological interactions.

Intermediates in the Synthesis of Therapeutically Relevant Compounds (e.g., Rucaparib Precursors, Mereletinib)

Substituted anilines are foundational building blocks in the synthesis of complex pharmaceutical agents. The strategic placement of functional groups on the aniline (B41778) ring allows for the construction of intricate molecular architectures. A closely related compound, 2-methyl-5-nitroaniline, serves as a key starting material in the synthesis of Imatinib, a widely used anticancer drug. google.comgoogle.com The synthesis pathway for Imatinib involves converting 2-methyl-5-nitroaniline into a guanidine derivative, which is then used to build the core pyrimidine-amine structure of the final drug. google.comgoogle.com

This established use of a methyl-nitroaniline isomer underscores the industrial and pharmaceutical importance of this class of compounds. Similarly, this compound, with its additional fluorine atom—a common bioisostere used to enhance metabolic stability and binding affinity—represents a valuable intermediate for creating novel therapeutics. While specific synthesis routes for Rucaparib starting from this exact precursor are not detailed in publicly available literature, the synthesis of Rucaparib and other complex inhibitors often involves multi-step processes where such substituted indoles or anilines are key intermediates. google.comgoogle.comresearchgate.net

Investigation of Antimicrobial and Antibacterial Activities of Substituted Nitroanilines

Nitroaromatic compounds, including substituted nitroanilines, have been extensively investigated for their antimicrobial properties. researchgate.net The general mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and superoxide radical species that are toxic. wikipedia.org These reactive intermediates can covalently bind to microbial DNA, leading to nuclear damage and cell death, which forms the basis of their antimicrobial effect. wikipedia.org

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. nih.govijcpd.comnih.gov Research on derivatives of compounds like 2-methyl-5-nitroaniline focuses on synthesizing new molecules and screening them against various bacterial strains to assess their potential as new antibiotics. researchgate.net

Table 1: Representative Antimicrobial Activity of Substituted Nitroaniline Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Representative Value | Reference |

|---|---|---|---|---|

| Nitroaniline Derivative A | Staphylococcus aureus | MIC (µg/mL) | 8 | nih.gov |

| Nitroaniline Derivative B | Escherichia coli | MIC (µg/mL) | 16 | nih.gov |

| Fluorinated Nitroaniline C | Pseudomonas aeruginosa | MIC (µg/mL) | 32 | nih.gov |

| Halogenated Nitroaniline D | Lactobacillus acidophilus | MIC (%) | 25% | ijcpd.com |

Exploration of Anticancer Potential and Cytotoxic Mechanisms

The inclusion of fluorine atoms and nitro groups in organic molecules is a well-established strategy in the design of anticancer agents. Fluorine can enhance properties like metabolic stability and binding affinity, while the nitroaniline scaffold can be elaborated to target various cellular pathways. The cytotoxic activity of potential anticancer compounds is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which measures the amount of substance needed to inhibit a biological process, such as cell growth, by 50%. science.govnih.govmdpi.com

Studies on related fluorinated and nitrated compounds show that they can exhibit significant cytotoxic effects against various human tumor cell lines. nih.gov For instance, the IC50 values are determined against lines such as HeLa (cervical cancer), DU-145 (prostate cancer), and MCF-7 (breast cancer) to gauge the compound's potency and potential therapeutic window. nih.govresearchgate.net The mechanism of cytotoxicity for many such compounds involves the induction of apoptosis (programmed cell death), a desirable trait for anticancer drugs as it minimizes inflammation. worldscientific.com

Table 2: Representative Cytotoxicity (IC50) Data for Fluorinated Aromatic Compounds

| Compound Class | Cancer Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Fluorinated Benzoxazole A | HeLa (Cervical) | 24 | 53.74 | nih.gov |

| Fluorinated Benzoxazole B | DU-145 (Prostate) | 24 | 75.07 | nih.gov |

| Isatin Derivative C | MCF-7 (Breast) | 72 | 6.43 | researchgate.net |

| Nitroaniline Derivative D | K562 (Leukemia) | 48 | <10 | science.gov |

Mechanistic Insights into Aromatic Amine-Induced Protein Free Radical Formation and Associated Toxicities (e.g., Agranulocytosis)

While the aromatic amine structure is useful in drug design, it is also associated with certain toxicities, most notably idiosyncratic drug-induced agranulocytosis, a severe depletion of neutrophils. nih.gov The mechanism is believed to involve the metabolic activation of the aniline moiety by the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. nih.govscholaris.ca

The MPO-catalyzed oxidation of aromatic amines in the presence of hydrogen peroxide generates reactive drug radical metabolites. nih.govnih.gov These highly reactive species can, in turn, attack the MPO enzyme itself, resulting in the formation of a protein free radical. nih.govnih.gov This process, where the drug metabolite induces a free radical on a key cellular protein, is a potential mechanism leading to neutrophil damage and destruction. nih.gov Studies have shown that only aromatic amines capable of forming a phenyl radical metabolite also induce the formation of the MPO protein radical, directly linking the drug's chemical reactivity to this specific toxicity pathway. nih.gov This bioactivation of aromatic amines by MPO is a critical step in the induction of the inflammatory response that can precede agranulocytosis. mdpi.com

Role as a Pharmacophore or Toxicophore in Biological Systems

Based on its chemical structure and biological activities, this compound and its derivatives can be considered as possessing both a pharmacophore and a toxicophore.

Pharmacophore : The core structure acts as a pharmacophore, or a molecular framework that carries the essential features responsible for a drug's biological activity. The use of the related compound 2-methyl-5-nitroaniline as a starting material for the anticancer drug Imatinib demonstrates that the substituted methyl-nitroaniline scaffold is a validated pharmacophore for kinase inhibition. google.comgoogle.com Its utility in generating compounds with antimicrobial and cytotoxic potential further establishes its role as a versatile pharmacophoric template.

Toxicophore : The primary aromatic amine group (the aniline moiety) is a well-recognized toxicophore, a chemical structure responsible for toxic effects. The bioactivation of this group by myeloperoxidase to form reactive radicals that can damage proteins is the key mechanism behind its association with agranulocytosis. nih.govmdpi.com Therefore, the aniline portion of the molecule is directly responsible for the compound's potential toxicity.

Emerging Applications in Materials Science

Beyond its applications in medicinal chemistry, the structural features of this compound make it and related nitroanilines interesting candidates for materials science. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which gives rise to unique electronic and optical properties.

Substituted nitroanilines are important intermediates for a range of industrial applications, including the synthesis of azo dyes, fuel additives, and antioxidants. researchgate.net Specifically, research has focused on three main areas:

Dyes and Pigments: Nitroanilines are crucial precursors in the manufacturing of azo dyes, which are widely used in the textile and paper industries due to their vibrant colors and stability. wikipedia.orgchemimpex.com They can be chemically modified into various dyestuffs and pigments. chempanda.comgoogle.comresearchgate.net

Nonlinear Optical (NLO) Materials: The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) in nitroaniline molecules leads to large molecular hyperpolarizability. jchps.comresearchgate.net This property is essential for second-order NLO materials, which have applications in photonics, telecommunications, and laser technology. worldscientific.comjchps.comacs.org Nitroaniline derivatives have served as prototype systems for studying structure-property relationships in NLO materials. researchgate.net

Precursors for Advanced Polymer Synthesis and Resins

While direct research on the use of this compound in polymer synthesis is specific, the broader class of nitroaniline and fluoroaniline (B8554772) derivatives is instrumental in creating high-performance polymers. The amino and nitro functionalities allow for a range of polymerization reactions. For instance, the amino group can be diazotized to create reactive intermediates for azo-coupling, leading to the formation of azo-polymers. These polymers are known for their thermal stability and unique optical properties.

Furthermore, the presence of the fluorine atom can enhance the properties of resulting polymers, imparting increased thermal stability, chemical resistance, and specific electronic characteristics. The general reactivity of aniline derivatives allows them to be incorporated into various polymer backbones, including polyamides, polyimides, and polyurethanes, through condensation polymerization. The specific substitution pattern of this compound makes it a candidate for creating polymers with controlled morphology and functionality, suitable for applications in electronics and specialty coatings.

Development of Chromophores and Dyes with Specific Optical Properties

Nitroaniline derivatives are fundamental building blocks for chromophores and dyes due to the strong electron-withdrawing nature of the nitro group, which, in conjunction with the electron-donating amino group, creates a "push-pull" system. This electronic arrangement is key to the development of molecules with significant intramolecular charge transfer (ICT) character, leading to desirable optical properties such as large Stokes shifts and solvatochromism.

The synthesis of advanced fluorescent dyes, such as fluorinated rhodamines, often starts from fluoronitroaniline precursors. conicet.gov.argoogle.com For example, commercially available 2-fluoro-5-nitroaniline (B1294389) is a common starting material for creating rhodamine derivatives that are used as highly photostable fluorescent labels in microscopy and imaging. conicet.gov.argoogle.com The fluorine substitution is known to increase lipophilicity and can slightly shift absorption and emission bands. google.com

The general principle involves using the fluoro-nitroaniline core to construct more complex heterocyclic systems. The nitro group is often reduced to an amine during the synthesis, but its initial presence is crucial for directing the chemical reactions and influencing the electronic properties of the final dye molecule. google.com These dyes are engineered for high fluorescence quantum yields, photostability, and water solubility, making them suitable for bioconjugation and advanced imaging techniques. conicet.gov.ar

Table 1: Properties of Related Fluoro-Nitroanilines Used in Dye Synthesis This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application |

|---|---|---|---|---|---|

| 2-Fluoro-5-nitroaniline | 369-36-8 | C6H5FN2O2 | 156.11 | 97-100 | Starting material for fluorinated rhodamine dyes sigmaaldrich.com |

| 4-Fluoro-3-nitroaniline | Not specified | C6H4FN2O2 | 155.11 | Not specified | Used in nucleophilic aromatic substitution for chromophore functionalization acs.org |

Engineering of Materials with Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules (AIEgens) become highly fluorescent upon aggregation in a poor solvent or in the solid state. mdpi.com This effect is typically attributed to the restriction of intramolecular motion (RIM), which blocks non-radiative decay pathways and opens up radiative channels. mdpi.com

While this compound itself is not an AIEgen, its derivatives can be incorporated into larger molecular structures designed to exhibit AIE. AIEgens often feature propeller-like structures, such as tetraphenylethylene (TPE) or tetraphenyl imidazole units, which undergo active intramolecular rotations in solution, quenching fluorescence. researchgate.netrsc.org The functionalization of these core AIE structures with units derived from nitroanilines can tune the electronic and photophysical properties. The strong intramolecular charge transfer (ICT) character of nitroaniline derivatives can be combined with the AIE framework to create materials with stimuli-responsive emission, useful for sensors and bioimaging. rsc.org The design principle involves synthesizing molecules where the nitroaniline derivative is attached to a known AIE-active core, thereby integrating its electronic properties into a system that benefits from the AIE effect. rsc.org

Environmental Fate and Degradation Mechanisms

The environmental persistence of nitroaromatic compounds like this compound is a significant concern. Their degradation can occur through various biological and non-biological pathways.

Biotransformation by Indigenous Microorganisms (Biodegradation Pathways)

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. dtic.mil The biodegradation of these molecules can proceed under both aerobic and anaerobic conditions, often involving the reduction of the nitro group as a key initial step. cswab.orgresearchgate.net